molecular formula C30H60O2 B12657030 Dodecyl isooctadecanoate CAS No. 93803-85-1

Dodecyl isooctadecanoate

Cat. No.: B12657030
CAS No.: 93803-85-1
M. Wt: 452.8 g/mol
InChI Key: HKZQDFSXDXTEEC-UHFFFAOYSA-N
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Description

Dodecyl isooctadecanoate, also known as lauryl isostearate, is an ester compound with the molecular formula C30H60O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its excellent emollient and lubricating properties, making it a valuable ingredient in cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl isooctadecanoate is typically synthesized through the esterification reaction between dodecanol (lauryl alcohol) and isooctadecanoic acid (isostearic acid). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures (typically around 150-200°C) under reduced pressure to remove water formed during the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Dodecyl isooctadecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and isooctadecanoic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Dodecanol and isooctadecanoic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Dodecyl isooctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Utilized in the development of drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient and lubricating properties.

Mechanism of Action

The mechanism of action of dodecyl isooctadecanoate primarily involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .

Comparison with Similar Compounds

    Octyldodecanol: A branched-chain primary alcohol used in cosmetics.

    Dodecyl acetate: An ester with similar emollient properties.

Comparison: Dodecyl isooctadecanoate is unique due to its branched structure, which provides better stability and lower volatility compared to linear esters like dodecyl acetate. Additionally, its emollient properties are superior, making it more effective in moisturizing formulations .

Properties

CAS No.

93803-85-1

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

dodecyl 16-methylheptadecanoate

InChI

InChI=1S/C30H60O2/c1-4-5-6-7-8-9-16-19-22-25-28-32-30(31)27-24-21-18-15-13-11-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3

InChI Key

HKZQDFSXDXTEEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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